1-(2-Methylcyclohexyl)piperidine
Description
Contextualization within Arylcyclohexylamine and Piperidine (B6355638) Derivative Chemistry
The chemical compound 1-(2-Methylcyclohexyl)piperidine is a member of the broad class of substituted cyclohexylamines and is a piperidine derivative. Its structural framework consists of a cyclohexane (B81311) ring and a piperidine ring linked by a nitrogen atom. The presence of a methyl group on the cyclohexane ring introduces stereoisomerism, which can significantly influence its chemical and biological properties.
The study of arylcyclohexylamines has a rich history rooted in pharmaceutical research. The first synthesis of an arylcyclohexylamine, 1-phenylcyclohexan-1-amine (PCA), was reported in 1907. wikipedia.org However, it was the discovery of the anesthetic properties of Phencyclidine (PCP) in the 1950s by the pharmaceutical company Parke-Davis that spurred intensive investigation into this chemical class. wikipedia.orgtaylorandfrancis.comnih.gov This research led to the development of Ketamine in 1962, another arylcyclohexylamine with anesthetic and analgesic properties. taylorandfrancis.comnih.gov
The 1970s saw the emergence of PCP and its analogs as recreational drugs due to their dissociative effects. wikipedia.org Since then, research into arylcyclohexylamines has expanded to explore their potential as stimulants, analgesics, and neuroprotective agents. wikipedia.orgwikiwand.com The versatility of the arylcyclohexylamine scaffold allows for a wide range of pharmacological activities depending on the specific substitutions made to the aromatic, cyclohexane, or amine components of the molecule. wikiwand.compsychonautwiki.org These modifications can fine-tune the compound's interaction with various biological targets, leading to a diverse array of effects. wikiwand.com
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and naturally occurring alkaloids. ijnrd.orgencyclopedia.pubwikipedia.org Its prevalence is due to its ability to serve as a versatile scaffold and a key pharmacophore, which is the part of a molecule responsible for its biological activity. researchgate.netmdpi.com The piperidine moiety can influence a drug's pharmacokinetic and pharmacodynamic properties by enhancing membrane permeability, improving metabolic stability, and providing a framework for optimal interaction with biological targets. researchgate.netresearchgate.net
Piperidine derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic effects. ijnrd.orgresearchgate.net They are found in drugs used to treat a variety of conditions, from neurological disorders to cancer. marketresearchintellect.com For instance, the piperidine ring is a key component in drugs like Donepezil, used for Alzheimer's disease, and in some opioids for pain management. ijnrd.orgencyclopedia.pub The ability of the piperidine nitrogen to be protonated at physiological pH allows for the formation of crucial ionic interactions with biological receptors. nih.gov The chair-like conformation of the piperidine ring also provides a three-dimensional structure that can be tailored to fit into the binding pockets of enzymes and receptors. wikipedia.orgwhiterose.ac.uk
Scope and Objectives of Academic Research on this compound
Specific academic research focused solely on this compound is limited in publicly available literature. However, research on structurally similar compounds, such as the 1-(1-phenyl-2-methylcyclohexyl)piperidines and other methyl-substituted cyclohexylpiperidines, provides insight into the likely objectives of studying this particular molecule. nih.govacs.orgnih.gov
The primary objectives for investigating a compound like this compound would likely revolve around understanding the impact of the 2-methyl substitution on the cyclohexane ring on its stereochemistry and pharmacological activity. Key research goals would include:
Synthesis and Stereochemical Analysis: Developing efficient synthetic routes to produce the different stereoisomers (cis and trans) of this compound and resolving the enantiomers of each diastereomer. nih.govacs.org This would involve detailed characterization using techniques like NMR spectroscopy to establish the relative and absolute stereochemistry of the isomers. nih.govacs.org
Pharmacological Evaluation: Investigating the in vitro and in vivo biological activities of the individual isomers. This would typically involve receptor binding assays to determine the compound's affinity for various receptors, particularly those targeted by other arylcyclohexylamines, such as the PCP binding site on the NMDA receptor. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Comparing the potencies of the different stereoisomers to understand how the spatial arrangement of the methyl group influences biological activity. For example, research on the 1-(1-phenyl-2-methylcyclohexyl)piperidines revealed that the (-)-trans isomer is significantly more potent than the (+)-trans isomer and the cis isomers. nih.govacs.org Similar studies on this compound would aim to establish its own SAR profile.
Structure
2D Structure
3D Structure
Properties
CAS No. |
55905-10-7 |
|---|---|
Molecular Formula |
C12H23N |
Molecular Weight |
181.32 g/mol |
IUPAC Name |
1-(2-methylcyclohexyl)piperidine |
InChI |
InChI=1S/C12H23N/c1-11-7-3-4-8-12(11)13-9-5-2-6-10-13/h11-12H,2-10H2,1H3 |
InChI Key |
JKZQQDDSEDMBMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1N2CCCCC2 |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Stereochemical Investigations
Stereoselective Synthesis of 1-(2-Methylcyclohexyl)piperidine Isomers
The stereochemistry of the 2-methylcyclohexyl ring in this compound gives rise to multiple stereoisomers, including enantiomers and diastereomers (cis and trans). The selective synthesis of these isomers is a key challenge and a focus of considerable research.
The creation of specific enantiomers of chiral piperidines is a primary objective in medicinal chemistry. acs.org Asymmetric catalysis, utilizing chiral catalysts to control the stereochemical outcome of a reaction, is a powerful tool for achieving this. youtube.com While direct enantioselective synthesis of this compound is not extensively detailed in the provided results, general strategies for the enantioselective synthesis of chiral piperidines are well-established and applicable.
Modern approaches often combine biocatalysis with chemical methods to achieve high enantioselectivity. nih.govchemistryviews.org For instance, the asymmetric dearomatization of pyridines, which are readily available starting materials, can lead to the formation of chiral piperidines. nih.govacs.org This can be achieved through chemo-enzymatic cascades, for example, using an amine oxidase/ene imine reductase system to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.govacs.org
Another powerful strategy involves the asymmetric hydrogenation of substituted pyridines. nih.gov The use of iridium catalysts with chiral ligands, such as MeO-BoQPhos, has been shown to be effective in the enantioselective hydrogenation of 2-alkylpyridines, yielding enantioenriched 2-alkyl piperidines with high enantiomeric ratios. nih.gov These methods provide a direct route to chiral piperidine (B6355638) scaffolds that could be adapted for the synthesis of specific enantiomers of this compound.
Organocatalysis also presents a metal-free approach to enantioselective synthesis. youtube.com Chiral organocatalysts, such as proline and its derivatives, can catalyze asymmetric reactions, including aldol (B89426) and Mannich reactions, to create stereogenic centers with high control. youtube.com These methods could be employed in multi-step syntheses to build the chiral 2-methylcyclohexyl moiety prior to the introduction of the piperidine ring.
Table 1: Examples of Asymmetric Catalysis for Piperidine Synthesis
| Catalyst/Method | Substrate Type | Product Type | Key Features |
| Iridium-MeO-BoQPhos | 2-Alkylpyridines | Enantioenriched 2-Alkylpiperidines | High enantioselectivity (up to 93:7 er) nih.gov |
| Amine Oxidase/Ene Imine Reductase Cascade | N-substituted Tetrahydropyridines | Stereo-defined Substituted Piperidines | Chemo-enzymatic, one-pot reaction nih.govacs.org |
| Proline | Aldehydes/Ketones | Chiral Aldol/Mannich Products | Metal-free, bifunctional catalyst youtube.com |
| Chiral Gold(I) Complex | Dienes and Diazenes | Chiral Hexahydropyridazines | Regio- and enantioselective hetero-Diels-Alder reaction nih.gov |
The relative orientation of the methyl group and the piperidine substituent on the cyclohexane (B81311) ring defines the cis- and trans-diastereomers of this compound. The synthesis of these diastereomers with high selectivity is a critical aspect of controlling the compound's three-dimensional structure. The relative stereochemistry of cis- and trans-isomers of related 1-(1-phenyl-2-methylcyclohexyl)piperidines has been established using 13C and 1H NMR spectroscopy. nih.govscribd.com
One common strategy for diastereoselective synthesis involves the hydrogenation of appropriately substituted pyridines. whiterose.ac.uk For example, the hydrogenation of disubstituted pyridines can lead to the diastereoselective formation of piperidines, often favoring the cis-isomer. whiterose.ac.uk Subsequent epimerization, under basic conditions, can then be used to access the more stable trans-isomer. whiterose.ac.uk The choice of N-protecting group on the piperidine can influence the conformational preferences and, consequently, the outcome of the epimerization. whiterose.ac.uk
Intramolecular cyclization reactions are another powerful tool for establishing diastereoselectivity. mdpi.com For instance, the intramolecular aza-Michael reaction has been used for the large-scale synthesis of 2,6-trans-piperidines. mdpi.com The stereochemical outcome of such cyclizations can often be controlled by the reaction conditions and the nature of the starting materials.
The stereocontrolled synthesis of polysubstituted piperidines, such as cis-4-hydroxy-2-methyl piperidine, has been achieved through the reduction of bicyclic lactams. nih.gov The reduction often proceeds with high diastereoselectivity, with the hydride reagent attacking from the less sterically hindered face. nih.gov
Table 2: Diastereoselective Synthesis of Substituted Piperidines
| Method | Starting Material | Product (Major Diastereomer) | Key Findings |
| Hydrogenation | Disubstituted Pyridines | cis-Methyl Substituted Pipecolinates | Mild conditions, moderate to excellent yields whiterose.ac.uk |
| Epimerization | cis-Methyl Substituted Pipecolinates | trans-Methyl Substituted Pipecolinates | Base-mediated, driven by conformational stability whiterose.ac.uk |
| Reduction of Bicyclic Lactams | Bicyclic Lactam | cis-4-hydroxy-2-methyl piperidine | High diastereoselectivity, hydride attacks from less hindered face nih.gov |
| Intramolecular aza-Michael Reaction | Unsaturated Amine | trans-Piperidines | Base-catalyzed, scalable synthesis mdpi.com |
When a synthesis yields a mixture of stereoisomers, resolution techniques are employed to separate them. Classical resolution often involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.org These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org For example, the isomers of 1-(1-phenyl-2-methylcyclohexyl)piperidine (B1231555) have been resolved using d- and l-10-camphorsulfonic acid. nih.govscribd.com
Modern resolution techniques offer more advanced and efficient methods for separating stereoisomers. Chiral chromatography, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC), is a widely used and powerful tool. nih.gov These methods utilize a chiral stationary phase that interacts differently with the enantiomers, leading to their separation.
Enzymatic kinetic resolution is another modern approach where an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. acs.org This technique has been applied to the resolution of piperidine atropisomers through enzyme-catalyzed acylation. acs.org
More unconventional methods for chiral resolution are also being explored, including those that utilize external physical stimuli. nih.govresearchgate.net Additionally, enantiospecific cocrystallization, where one enantiomer of a chiral compound forms a cocrystal with a specific enantiomer of a chiral coformer, offers a resolution method that avoids the need for traditional resolving agents. pharmtech.com
Table 3: Chiral Resolution Techniques
| Technique | Principle | Example Application |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities | Resolution of 1-(1-phenyl-2-methylcyclohexyl)piperidine isomers using camphorsulfonic acid nih.govscribd.com |
| Chiral Chromatography (HPLC, GC, SFC) | Differential interaction with a chiral stationary phase | Separation of racemic drug mixtures nih.gov |
| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction | Resolution of piperidine atropisomers via acylation acs.org |
| Enantiospecific Cocrystallization | Formation of a cocrystal with a chiral coformer | Resolution of 2-(2-oxopyrrolidin-1-yl)butanamide pharmtech.com |
Advanced Synthetic Approaches for Piperidine Frameworks
The development of novel synthetic methods continues to push the boundaries of what is possible in the construction of complex piperidine-containing molecules. These advanced approaches often focus on improving efficiency, modularity, and the ability to access novel chemical space.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective approach to the synthesis and functionalization of piperidines. nih.govacs.org Enzymes can operate under mild conditions and often exhibit high regio- and enantioselectivity, which is difficult to achieve with traditional chemical methods. nih.gov
A recent breakthrough combines biocatalytic C-H oxidation with radical cross-coupling to achieve the modular and enantioselective functionalization of piperidines. nih.govchemistryviews.orgnews-medical.netresearchgate.netresearchgate.net In this two-stage process, enzymes are used to selectively introduce a hydroxyl group at specific positions on the piperidine ring. chemistryviews.orgnews-medical.net This initial functionalization then sets the stage for subsequent radical cross-coupling reactions. news-medical.net This strategy has been likened to the well-established electrophilic aromatic substitution and palladium-based cross-coupling reactions used for flat aromatic molecules, but is applied here to three-dimensional saturated systems. nih.govresearchgate.net
Immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), have also been employed for the biocatalytic synthesis of piperidine derivatives through multicomponent reactions. rsc.org Immobilization can enhance the stability and reusability of the enzyme, making the process more economically viable. rsc.org
Chemo-enzymatic approaches, which combine chemical synthesis with biocatalysis, have proven to be powerful for the asymmetric synthesis of substituted piperidines. nih.govacs.org These methods can provide access to a broad range of chiral piperidines with precise stereochemical control. nih.gov
Radical cross-coupling reactions have emerged as a powerful tool for forming carbon-carbon bonds and introducing a wide range of substituents onto the piperidine framework. news-medical.netresearchgate.net These reactions are often tolerant of various functional groups and can be performed under mild conditions.
The combination of biocatalytic C-H oxidation and radical cross-coupling provides a modular approach to building complex piperidines. nih.govchemistryviews.orgnews-medical.netresearchgate.netresearchgate.net After the initial enzymatic hydroxylation, the hydroxylated piperidine intermediates can undergo radical cross-coupling reactions, such as Ni-electrocatalytic decarboxylative cross-coupling, to connect them with other molecular fragments. chemistryviews.org This allows for the rapid and modular assembly of highly elaborated chiral piperidines. acs.orgacs.org
This strategy avoids the need for protecting groups and expensive precious metal catalysts like palladium, which are often required in traditional cross-coupling methods. news-medical.net The ability to sequentially functionalize the piperidine ring through decarboxylative reactions provides a streamlined route to densely functionalized and stereochemically defined piperidine targets. acs.orgacs.org
N-Acyl Iminium Cyclization for Complex Piperidine Scaffolds
The construction of complex piperidine frameworks, central to many pharmacologically active molecules, often employs sophisticated cyclization strategies. Among these, reactions involving N-acyliminium and related N-sulfonyliminium ions are powerful tools for forming the piperidine ring with a high degree of control. These reactive intermediates undergo intramolecular cyclization, driven by the formation of a stable heterocyclic system.
N-sulfonyliminium ions, for example, can be generated from the condensation of sulfonamides and aldehydes. This process is frequently catalyzed by Lewis acids, which activate the aldehyde, making its central carbon more electrophilic and facilitating the reaction. mdma.ch Studies on N-sulfonyliminium ion Pictet-Spengler cyclizations have screened various metal triflates to identify effective catalysts. Initial findings indicated that scandium(III), stannous(II), and copper(II) triflates provided the fastest conversion to the corresponding N-sulfonyl piperidine product. nih.gov In contrast, other triflates, such as those of lanthanum(III) and magnesium(II), showed little to no conversion under similar conditions. nih.gov This highlights the critical role of the catalyst in activating the relatively inert sulfonamide nitrogen atoms to trigger the intramolecular cyclization. mdma.chnih.gov
A related strategy involves the intramolecular cyclization of allylsilyl substituted N-acyliminium and iminium ions, which provides a convenient route to the piperidine ring and has been applied to the synthesis of various piperidine alkaloids.
Design and Synthesis of Structurally Related Analogs
The pharmacological profile of piperidine-based compounds can be finely tuned by systematically altering their molecular structure. For analogs of this compound, this involves modifying the cyclohexyl ring, the N-substituent pattern on the piperidine ring, and derivatization of the aryl group.
Systematic Modification of the Cyclohexyl Moiety and Substituents
The position of substituents on the cyclohexyl ring is critical in determining the stereochemistry and biological activity of 1-arylcyclohexylamine derivatives. Research into analogs where a phenyl group is present at the 1-position of the cyclohexyl ring has provided significant insights. For instance, the synthesis of 1-(1-phenyl-2-methylcyclohexyl)piperidine and 1-(1-phenyl-4-methylcyclohexyl)piperidine has been accomplished to explore the impact of the methyl group's location.
The relative stereochemistry of these isomers (cis/trans) can be established using 13C and 1H NMR spectroscopy. odu.edu In the case of the 2-methyl analogs, the enantiomers can be resolved through classical crystallization of diastereomeric salts formed with d- and l-10-camphorsulfonic acid. odu.edu X-ray crystal analysis has been used to determine the absolute configuration of potent enantiomers, such as the trans-(-)-(1S,2R)-1-(1-phenyl-2-methylcyclohexyl)piperidine. odu.edu
Comparative studies have shown a stark difference in the activity of these isomers. The trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine isomer was found to be significantly more potent than its (+)-enantiomer. In contrast, the cis-isomers of 1-(1-phenyl-2-methylcyclohexyl)piperidine and their individual enantiomers were essentially inactive. odu.edu The 1-(1-phenyl-4-methylcyclohexyl)piperidine isomers were also found to be considerably less potent than the active trans-(-)-2-methyl analog. odu.edu
Modifying the ring size of the cycloalkane moiety also has a profound effect. Homologs of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) where the cyclohexyl ring is replaced by a cyclopentyl ring have been synthesized and evaluated. scribd.com
Table 1: Impact of Cyclohexyl Ring Methylation on Isomer Activity
| Compound | Stereochemistry | Relative Activity |
| (-)-1-(1-phenyl-2-methylcyclohexyl)piperidine | trans (1S,2R) | Most Potent |
| (+)-1-(1-phenyl-2-methylcyclohexyl)piperidine | trans (1R,2S) | ~4-9x less potent than (-) isomer |
| (±)-1-(1-phenyl-2-methylcyclohexyl)piperidine | cis | Essentially Inactive |
| 1-(1-phenyl-4-methylcyclohexyl)piperidine | cis | More potent than trans-4-Me isomer |
| 1-(1-phenyl-4-methylcyclohexyl)piperidine | trans | Less potent than cis-4-Me isomer |
Exploration of N-Substitution Patterns on the Piperidine Ring
Altering the substitution pattern of the piperidine ring itself is another key strategy for creating structural diversity. The synthesis of various methyl-substituted piperidines allows for a detailed exploration of the steric and electronic requirements of target receptors. acs.orgnih.gov
One common approach to synthesizing substituted piperidines is the hydrogenation of corresponding disubstituted pyridines, which can selectively produce cis-diastereoisomers. acs.org These can then be converted to their trans counterparts through base-mediated epimerization. acs.orgnih.gov This provides access to a wide range of regio- and diastereoisomers of methyl-substituted piperidines. acs.orgnih.gov
In a study of N-propyl and N-butyl derivatives connected to a methoxynaphthalene moiety, the piperidine ring was substituted with various methyl groups to probe binding at sigma receptors. nih.gov The results showed that the position of the methyl group significantly influenced both binding affinity and selectivity. The 4-methyl derivative was identified as the most potent ligand for the σ1 receptor, while the 3,3-dimethyl derivative was the most selective. nih.gov
Furthermore, the piperidine ring can be replaced with other nitrogen-containing heterocycles. For example, in the study of BTCP analogs, the piperidine ring was substituted with pyrrolidine (B122466) and homopiperidine to assess the impact on dopamine (B1211576) uptake inhibition. scribd.com The pyrrolidine analog, in particular, showed a high affinity for cocaine-binding sites. scribd.com
Table 2: Effect of Piperidine Ring Methylation on Sigma Receptor Affinity
| Piperidine Substitution | Linker | Moiety | Key Finding (Affinity) |
| 4-Methyl | Propyl | Naphthalenyl | Most potent σ1 ligand (Ki = 0.030 nM) |
| 3,3-Dimethyl | Propyl | Naphthalenyl | Most selective σ1 ligand (680-fold vs σ2) |
Aryl Ring Derivatization and Halogenation (e.g., Fluorination)
Modification of the aryl ring attached to the cyclohexyl core offers a third axis for analog design. This includes the introduction of various functional groups and halogens to alter the compound's electronic properties, metabolic stability, and receptor interactions.
The synthesis of analogs of 1-(1-phenylcyclohexyl)piperidine (PCP) with methoxy (B1213986) (MeO) or hydroxyl (OH) groups on the phenyl ring has been reported. researchgate.net For instance, 3-MeO-PCP, 4-MeO-PCP, and the ortho-, meta-, and para-phenolic derivatives have been synthesized and characterized. researchgate.net Generally, hydroxylation of the phenyl ring was found to decrease binding affinity, with the notable exception of the meta-phenolic derivative, which showed a higher affinity than the parent compound. researchgate.net Replacement of the entire phenyl ring with a benzoyl group in the 1-(1-phenyl-2-methylcyclohexyl)piperidine series resulted in compounds with little activity. odu.edu
Halogenation of the aryl ring is a common tactic in medicinal chemistry to modulate drug properties. Syntheses of several fluorinated phencyclidine analogs have been described, driven by the effort to probe binding sites on the NMDA receptor. scribd.com The introduction of a fluorine atom can affect the molecule's biological activity. scribd.com The synthesis of 1-[1-(3-fluorophenyl)cyclohexyl]piperidine and 1-[1-(4-fluorophenyl)cyclohexyl]piperidine (B15483513) has been successfully achieved in good yields via the Grignard reaction of an appropriately fluorinated bromobenzene (B47551) with a carbonitrile intermediate. scribd.com The resulting fluorinated analogs, such as 4'-F-PCP, have been shown to retain high binding affinity for the NMDA receptor and produce potent psychoactive effects. nih.gov
Iii. Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides unparalleled insight into the molecular framework of 1-(2-methylcyclohexyl)piperidine, offering detailed information about the connectivity of atoms and their spatial relationships. Both proton (¹H) and carbon-13 (¹³C) NMR are fundamental to its structural characterization.
The relative stereochemistry of isomers of substituted cyclohexyl piperidines can be effectively established using ¹H and ¹³C NMR. nih.gov For instance, in analogs like the 1-(1-phenyl-2-methylcyclohexyl)piperidines, the chemical shifts and coupling constants in the NMR spectra allow for the differentiation between cis and trans isomers. nih.gov The orientation of the methyl group on the cyclohexyl ring, whether axial or equatorial, induces distinct chemical shifts in the neighboring protons and carbons, which can be resolved and assigned using two-dimensional NMR techniques such as COSY and HSQC. mdpi.comresearchgate.net
The analysis of ¹³C NMR spectra is also crucial for stereochemical assignments. The chemical shifts of the carbon atoms within the piperidine (B6355638) and cyclohexane (B81311) rings are sensitive to the steric environment. researchgate.net For example, the spatial arrangement of the N-alkyl substituent influences the chemical shifts of the C-2 and C-6 carbons of the piperidine ring. researchgate.net These subtle differences in chemical shifts, when compared and analyzed, provide a robust method for assigning the specific stereoisomer.
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Piperidines Note: This table provides example data for related piperidine structures to illustrate the principles of NMR analysis, as specific data for this compound is not publicly available.
| Compound | Nucleus | Chemical Shift (δ) in ppm |
| Piperidine | ¹H | 2.79 (A), 2.04 (B), 1.58-1.46 (C) chemicalbook.com |
| 1-Methylpiperidine | ¹³C | Data available for various N-alkylpiperidines researchgate.net |
| 1-(4-methylbenzyl)piperidine | ¹H | 7.57-7.55(d,2H), 7.52-7.50(d,2H), 3.76(s,1H), 2.68(s,1H), 1.89-1.86(m,3H), 1.78-1.77(d,2H) rsc.org |
| 1-(4-methylbenzyl)piperidine | ¹³C | 135.71, 135.52, 128.71, 128.64, 65.64, 62.68, 53.86, 39.72, 39.30, 38.88, 25.59, 24.09, 20.71 rsc.org |
This is an interactive table. Click on the headers to sort the data.
NMR spectroscopy is a powerful technique for studying the conformational dynamics of molecules in solution. copernicus.org For cyclic systems like this compound, which can exist in different chair and boat conformations, variable temperature (VT) NMR studies can provide valuable information about the energy barriers between these conformers. korea.ac.kr
The rate of conformational exchange, such as ring inversion, can influence the appearance of the NMR spectrum. copernicus.org At high temperatures, if the exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange rate slows down, and separate signals for each conformer may be resolved. korea.ac.kr This allows for the determination of the thermodynamic parameters of the conformational equilibrium. researchgate.net For example, in related N-substituted piperidines, the piperidine ring has been shown to have a lower energy barrier to rotation in certain molecular contexts. korea.ac.kr The study of related molecules like N-methyl piperidine has revealed coherent oscillatory motions between chair and twist conformers on an ultrafast timescale. rsc.org
The chemical shifts observed in an NMR spectrum can be significantly influenced by the solvent used for the analysis. thieme-connect.de Different solvents can alter the electron cloud density around the nuclei of the solute molecule, leading to changes in shielding and, consequently, chemical shifts. thieme-connect.de The magnetic anisotropy of solvent molecules can also cause shielding or deshielding effects on various parts of the solute. thieme-connect.de
The protonation state of the nitrogen atom in the piperidine ring will also have a profound effect on the NMR spectrum. Protonation of the amine will lead to significant downfield shifts of the adjacent protons and carbons due to the inductive effect of the positive charge. In studies of related N-alkylpiperidines, N-oxidation, which introduces a positive charge on the nitrogen, causes a deshielding effect on the C-2 and C-6 ring carbons. researchgate.net The use of protonated solvents in NMR analysis is possible with solvent suppression techniques, which can attenuate the large solvent signals and allow for the observation of the solute's resonances. magritek.com
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound. When coupled with a chromatographic separation method, it becomes a powerful tool for isomer differentiation and purity assessment.
GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. nih.gov This separation is crucial for differentiating between isomers, which may have very similar mass spectra but different retention times. wiley.com
Following separation by GC, the molecules are ionized, typically by electron ionization (EI), and the resulting fragments are detected by the mass spectrometer. The fragmentation pattern, or mass spectrum, is a unique fingerprint of the molecule and can be used for its identification. While some isomers may produce similar mass spectra, differences in the relative abundance of certain fragment ions can sometimes be used for differentiation. nih.gov In some cases, derivatization of the molecule prior to GC-MS analysis can enhance the differences in fragmentation patterns between isomers. nih.gov The purity of a sample can be assessed by the presence of any additional peaks in the gas chromatogram.
For less volatile compounds or complex mixtures, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an invaluable analytical tool. nih.govmdpi.com LC separates components of a mixture in the liquid phase before they are introduced into the mass spectrometer. nih.gov LC-MS/MS offers high sensitivity and specificity, making it suitable for detecting and quantifying compounds in complex matrices. annlabmed.orgnih.gov
In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This process provides an additional layer of structural information and can be highly effective in differentiating between isomers that may not be separable by chromatography alone. nih.gov The fragmentation pathways can be unique to each isomer, allowing for their unambiguous identification.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure masses to several decimal places. This precision allows for the calculation of an unambiguous elemental composition, which is invaluable for the structural elucidation of unknown substances and for confirming the identity of synthesized compounds.
For this compound, which has the chemical formula C₁₂H₂₃N, the theoretical monoisotopic mass can be calculated with high precision. This calculated value serves as a benchmark for comparison against the experimentally determined mass from an HRMS instrument. The ability to achieve mass accuracy within a few parts per million (ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₂H₂₃N |
| Nominal Mass | 181 Da |
| Monoisotopic Mass | 181.18305 Da |
| Molecular Weight | 181.326 g/mol |
Note: Data is calculated based on atomic weights and has not been sourced from experimental literature.
Vibrational and Electronic Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum shows absorption bands that are characteristic of the bonds within the molecule.
For this compound, the structure is composed of a saturated piperidine ring attached to a methyl-substituted cyclohexane ring. Therefore, its IR spectrum is expected to be dominated by absorptions corresponding to C-H and C-N single bonds. Specific experimental spectra for this exact compound are not detailed in the provided search results, but the characteristic absorptions can be predicted based on data from analogous structures like piperidine, 2-methylpiperidine, and general aliphatic amines. nist.govnist.gov
The key expected regions of absorption are:
C-H Stretching: Aliphatic C-H stretching vibrations from the methyl, cyclohexane, and piperidine groups are expected to appear as strong, sharp bands in the 2850-3000 cm⁻¹ region. libretexts.org
C-H Bending: The scissoring, wagging, and twisting vibrations of the CH₂ and CH₃ groups will produce bands in the 1350-1470 cm⁻¹ range. libretexts.org
C-N Stretching: The stretching vibration of the tertiary amine C-N bond typically appears in the fingerprint region, usually between 1000-1250 cm⁻¹. This absorption can sometimes be difficult to assign definitively due to overlap with other vibrations in this region.
The absence of bands corresponding to N-H (around 3300-3500 cm⁻¹), C=O (around 1700 cm⁻¹), or C=C (around 1650 cm⁻¹) groups would confirm the saturated, tertiary amine structure of the compound.
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (Alkyl) | Stretch | 2850 - 3000 | Strong |
| C-H (CH₂/CH₃) | Bend (Scissoring) | ~1450 - 1470 | Medium |
| C-H (CH₃) | Bend (Asymmetric/Symmetric) | ~1375 | Medium-Weak |
| C-N (Tertiary Amine) | Stretch | 1000 - 1250 | Medium-Weak |
Note: This table is based on characteristic group frequencies for similar compounds and not on experimentally obtained spectra for this compound.
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography is an indispensable analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the electron clouds of the atoms in a crystal, a detailed model of the molecular structure can be generated. This technique is unique in its ability to unambiguously determine both the relative stereochemistry (e.g., cis vs. trans) and, when using specific methods, the absolute configuration (R/S designation) of chiral centers.
The compound this compound has two chiral centers, leading to the possibility of multiple stereoisomers. While no crystal structure for this compound itself is found in the provided results, extensive crystallographic work has been performed on the closely related analogue, 1-(1-phenyl-2-methylcyclohexyl)piperidine (B1231555). nih.govscribd.com In a key study, researchers synthesized and separated the cis and trans isomers of this compound. The enantiomers of the trans isomer, (+)-trans and (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine, were successfully resolved and analyzed by single-crystal X-ray diffraction. nih.gov
This analysis definitively established the relative stereochemistry of the substituents on the cyclohexane ring. Furthermore, by using a chiral resolving agent (d- and l-10-camphorsulfonic acid) and analyzing the resulting diastereomeric salt, the absolute configuration of the potent (-)-trans isomer was determined to be (1S, 2R). nih.gov This demonstrates the power of X-ray crystallography to provide unequivocal proof of stereochemical assignments, which is crucial for understanding structure-activity relationships. A similar methodological approach could be applied to determine the absolute and relative configurations of the stereoisomers of this compound.
Table 3: Crystallographic Data for the Analogous Compound (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine
| Parameter | Finding | Reference |
| Technique | Single-Crystal X-ray Analysis | nih.gov |
| Compound | (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine | nih.gov |
| Relative Stereochemistry | trans configuration of phenyl and methyl groups | nih.gov |
| Absolute Configuration | 1S, 2R | nih.gov |
Iv. Pharmacological Research and Receptor Interaction Profiling
In Vitro Receptor Binding and Functional Assays
1-(2-Methylcyclohexyl)piperidine is recognized as an analog of phencyclidine (PCP) and demonstrates a notable affinity for the PCP binding site located within the ion channel of the N-Methyl-D-Aspartate (NMDA) receptor complex. nih.govnih.gov The NMDA receptor is a fundamental component of excitatory neurotransmission in the central nervous system, and its PCP binding site allows for non-competitive antagonism, which blocks the channel's ion flow. nih.gov
The affinity of this compound for this specific site is quantitatively determined using radioligand binding assays. nih.govnih.gov These assays commonly employ radiolabeled ligands such as [3H]TCP (1-[1-(2-thienyl)cyclohexyl]piperidine) to saturate the PCP binding sites. nih.gov The potency of this compound is then measured by its ability to displace this radioligand. The resulting inhibitory constant (K_i_) provides a quantitative measure of binding affinity, where a lower K_i_ value signifies a stronger interaction with the receptor.
Stereochemistry is a critical determinant of the compound's binding affinity. Due to chiral centers, this compound exists as various stereoisomers, and research has demonstrated that these isomers possess differential affinities for the PCP binding site. nih.gov For example, studies on the cis and trans isomers have revealed that one configuration may bind with substantially greater affinity than the other, highlighting the stereoselective nature of the receptor binding pocket. nih.gov The (-)-trans isomer, with an absolute configuration of 1S,2R, was found to be approximately five times more potent than PCP in vitro. nih.gov In contrast, the cis-isomers were found to be essentially inactive. nih.gov
Functional assays corroborate the antagonistic properties of this compound at the NMDA receptor. These assays assess the compound's capacity to inhibit the physiological consequences of NMDA receptor activation.
While the primary pharmacological target of this compound is the PCP site of the NMDA receptor, its interaction with other neurotransmitter systems has also been explored to understand its broader pharmacological effects.
Dopamine (B1211576) Transporter (DAT): Certain PCP analogs exhibit activity at the dopamine transporter (DAT), which is responsible for the reuptake of dopamine. nih.gov Increasing the size of the cyclohexane (B81311) ring in PCP analogs may heighten the compound's affinity for dopamine receptors. The interaction of these compounds with DAT is evaluated through radioligand binding assays, which helps in understanding their potential to alter dopaminergic neurotransmission. nih.gov
Sigma Receptors: Sigma receptors (σ1 and σ2) are recognized binding sites for various psychoactive compounds, including PCP and its derivatives. nih.govnih.gov The affinity of this compound and related compounds for sigma receptors is determined using radioligands like (+)-[3H]pentazocine and [3H]DTG. nih.gov These studies reveal that the pharmacological effects of these compounds may be mediated, in part, by their interaction with sigma receptors. nih.govnih.gov
Opioid Receptors: The structural similarities between some PCP analogs and opioid compounds have prompted investigations into their binding at mu, delta, and kappa opioid receptors. The enantioselectivity observed at the PCP binding site for the potent (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine suggests a potential parallel with the stereoselectivity seen at the mu-opioid receptor in the prodine series of opioids. nih.gov
Radioligand displacement assays are a cornerstone technique for determining the binding affinity of compounds like this compound to their target receptors. nih.govsigmaaldrich.comsygnaturediscovery.com This method relies on the principle of competitive binding. nih.govnih.gov
The process involves incubating a radiolabeled ligand, known to bind with high affinity to the receptor of interest (e.g., [3H]TCP for the PCP site), with a tissue preparation containing the receptor. nih.govnih.gov Subsequently, increasing concentrations of the unlabeled test compound, such as an isomer of this compound, are introduced. sigmaaldrich.com The test compound competes with the radioligand to bind to the receptor, causing displacement of the radioactive marker. sigmaaldrich.com
By measuring the amount of bound radioactivity at each concentration of the test compound, a competition curve is generated. This curve allows for the determination of the IC50 value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. sigmaaldrich.com The IC50 value is then used to calculate the inhibitory constant (K_i_) using the Cheng-Prusoff equation, which provides a standardized measure of the compound's affinity for the receptor. nih.gov A lower K_i_ value indicates a higher binding affinity. sygnaturediscovery.com
Structure-Activity Relationship (SAR) Studies of this compound and Analogs
The three-dimensional structure of this compound is a crucial factor governing its interaction with the PCP binding site of the NMDA receptor. nih.govnih.gov The compound possesses chiral centers, leading to different stereoisomers, each with a unique pharmacological profile. nih.gov
Structure-activity relationship (SAR) studies have systematically examined how the stereochemistry of the methyl group on the cyclohexyl ring influences receptor affinity. nih.govnih.gov The compound exists as cis and trans diastereomers, which can be further separated into their respective enantiomers. Research has consistently demonstrated significant differences in the binding affinities of these isomers. For instance, the (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine was found to be nine times more potent in vitro than its (+)-trans enantiomer. nih.gov In stark contrast, both enantiomers of the cis-isomer were found to be essentially inactive, underscoring the high degree of stereoselectivity at the receptor binding site. nih.gov The specific orientation of the methyl group relative to the piperidine (B6355638) and phenyl rings is therefore critical for optimal binding.
This pronounced enantioselectivity suggests that the PCP binding site can discriminate between the enantiotopic edges of the otherwise achiral PCP molecule. nih.gov
Table 1: In Vitro Receptor Binding Affinities of 1-(1-phenyl-2-methylcyclohexyl)piperidine (B1231555) Isomers Data derived from studies using [3H]TCP displacement assays.
| Compound Isomer | Relative Potency vs. PCP |
| (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine | ~5 times more potent |
| (+)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine | Less potent than (-) isomer |
| Racemic cis-1-(1-phenyl-2-methylcyclohexyl)piperidine | Essentially inactive |
| (-)-cis-1-(1-phenyl-2-methylcyclohexyl)piperidine | Essentially inactive |
| (+)-cis-1-(1-phenyl-2-methylcyclohexyl)piperidine | Essentially inactive |
This table is a representation of qualitative findings from reference nih.gov.
SAR studies have extended beyond stereochemistry to investigate how various substitutions on the cyclohexyl ring affect pharmacological potency. nih.govnih.gov The position of the methyl group is a key factor. While the 2-methyl substituted analogs show high potency, particularly the (-)-trans isomer, moving the methyl group to other positions on the cyclohexyl ring alters the activity. nih.govnih.gov
For example, in the 1-(1-phenyl-3-methylcyclohexyl)piperidines, the cis isomer showed about one-third the affinity of PCP for the receptor, with other isomers being less potent. nih.gov There was a notable 40-fold difference in binding affinity between the two cis enantiomers in this series. nih.gov In the case of the 4-methylcyclohexyl analogs, the cis-phenyl/methyl isomer was more potent than the trans-phenyl/methyl isomer, but both were considerably less potent than the highly active (-)-trans-2-methylcyclohexyl isomer. nih.gov
These findings demonstrate that the cyclohexyl ring is an optimal structure for potency in PCP derivatives. mdma.chnih.gov Modifications such as altering ring size to cyclopentyl or cycloheptyl lead to a significant decrease in activity. mdma.ch This systematic exploration of substitutions helps to define the structural requirements for high-affinity binding to the PCP site, confirming that the specific location and orientation of substituents on the cyclohexyl ring are critical for pharmacological potency. nih.govnih.gov
Table 2: Comparison of Potency for Methyl-Substituted Cyclohexyl PCP Analogs A qualitative comparison based on findings from multiple studies.
| Compound Series | General Potency Ranking |
| 1-(1-phenyl-2-methylcyclohexyl)piperidine | (-)-trans isomer is the most potent |
| 1-(1-phenyl-3-methylcyclohexyl)piperidine | cis isomers generally more potent than trans; overall less potent than the 2-methyl series |
| 1-(1-phenyl-4-methylcyclohexyl)piperidine | cis isomer more potent than trans; overall less potent than the 2-methyl series |
This table synthesizes findings from references nih.gov and nih.gov.
Conformational Requirements for Ligand-Receptor Interactions
The three-dimensional structure, or conformation, of a molecule is a critical determinant of its ability to bind to a biological receptor. For cyclic systems like the cyclohexyl and piperidine rings in this compound, the spatial arrangement of substituents significantly influences receptor affinity and efficacy.
While specific conformational analysis of this compound is not extensively documented in publicly available research, valuable insights can be drawn from studies on the closely related analog, 1-(1-phenyl-2-methylcyclohexyl)piperidine . Research on this compound has established the importance of the relative stereochemistry of the substituents on the cyclohexane ring. nih.gov The cyclohexane ring typically adopts a chair conformation, which minimizes steric strain. In the case of 2-substituted cyclohexylpiperidines, the methyl group can exist in either an axial or equatorial position. The orientation of the piperidine and methyl groups (cis or trans) on the cyclohexane ring plays a pivotal role in how the molecule presents itself to the binding pocket of a receptor. nih.gov
For the related compound, 1-(1-phenyl-2-methylcyclohexyl)piperidine, the trans isomer, specifically the (-)-trans-(1S,2R) enantiomer, was found to be significantly more potent at the phencyclidine (PCP) binding site of the N-methyl-D-aspartate (NMDA) receptor compared to the cis isomer. nih.gov This suggests that a specific spatial relationship between the piperidine ring, the methyl group, and in the case of the analog, the phenyl group, is crucial for optimal receptor interaction. The higher potency of the trans isomer indicates that the binding site can accommodate the specific arrangement of substituents in this conformation more favorably. nih.gov
Impact of Aryl Moiety Modifications on Receptor Selectivity and Efficacy
The introduction and modification of an aryl group, such as a phenyl ring, on the cyclohexyl moiety can dramatically alter the pharmacological profile of a compound, influencing its receptor selectivity and efficacy. While this compound lacks an aryl group, the study of its arylated analogs provides a clear illustration of this principle.
In the case of the 1-(1-phenyl-2-methylcyclohexyl)piperidine series, the presence of the phenyl group is a key contributor to its high affinity for the PCP binding site of the NMDA receptor. nih.gov The replacement of this phenyl group with a benzimidoyl or benzoyl group resulted in compounds with significantly reduced in vitro and in vivo activity. nih.gov This finding underscores the specific and favorable interactions the phenyl group has within the receptor's binding pocket.
Mechanistic Investigations in In Vitro Systems
In vitro studies are fundamental to understanding the molecular mechanisms by which a compound exerts its pharmacological effects. These studies allow for the detailed examination of ligand-receptor interactions in a controlled environment.
Studies on Dissociation Mechanisms in Biological Contexts
The rate at which a ligand binds to and dissociates from its receptor (its kinetics) is a key determinant of its pharmacological action. For ligands acting at ion channels, such as the NMDA receptor, the dissociation rate can influence the duration of the channel block.
While specific dissociation studies for this compound are not available, research on ligands that bind to the PCP site of the NMDA receptor, such as [³H]N-[1-(2-thienyl)cyclohexyl]piperidine ([³H]TCP), provides a general model. In studies using rat brain synaptic membranes, the dissociation of [³H]TCP was found to be influenced by the presence of glutamate (B1630785) and glycine. nih.gov Glycine was observed to increase both the association and dissociation rates of the ligand. nih.gov This suggests that the conformational state of the receptor, which is modulated by co-agonists, can impact the binding kinetics of channel-blocking ligands. It is plausible that the dissociation of this compound from its target receptor would also be influenced by the functional state of that receptor.
In Vitro Models for Elucidating Receptor Activation and Antagonism Pathways
A variety of in vitro models are employed to characterize the interaction of ligands with their receptors and to determine whether they act as agonists (activators) or antagonists (blockers). Radioligand binding assays are a common initial step to determine the affinity of a compound for a specific receptor. nih.gov
For compounds targeting the NMDA receptor, competitive binding assays are frequently used. In the case of 1-(1-phenyl-2-methylcyclohexyl)piperidine, its affinity for the PCP binding site was determined by its ability to displace a radiolabeled ligand, [³H]TCP, from rat brain membranes. nih.gov This type of assay provides a quantitative measure of a compound's binding affinity, typically expressed as an IC₅₀ or Kᵢ value. nih.gov
To further elucidate the functional activity of a compound (i.e., whether it is an agonist or antagonist), electrophysiological techniques or cell-based functional assays are necessary. For NMDA receptor ligands, this could involve measuring ion currents through the channel in response to receptor activation in the presence and absence of the test compound. An antagonist would be expected to block this current. While specific data for this compound is not published, the in vivo rotarod assay used for its phenyl-containing analog suggests it acts as a functional antagonist at the NMDA receptor, similar to phencyclidine. nih.gov
V. Computational Chemistry and Molecular Modeling
In Silico Prediction of Biological Activity and Target Identification
In silico prediction methods serve as a crucial first step in assessing the therapeutic potential of a compound by screening it against vast biological data libraries. sciensage.info These methods use the chemical structure of a molecule to forecast its likely biological effects and identify which proteins it may interact with in the body.
Predictive algorithms such as PASS (Prediction of Activity Spectra for Substances) analyze the structure of a compound to predict its spectrum of biological activities. This is achieved by comparing the molecule's structural features to a large database of known bioactive compounds. While specific PASS analysis for 1-(2-methylcyclohexyl)piperidine is not publicly documented, the methodology would involve inputting its structure into the software to generate a list of probable biological effects, each with an estimated probability (Pa for probable activity and Pi for probable inactivity).
For instance, analyses of other piperidine-containing molecules have used such tools to predict activities ranging from enzyme inhibition to receptor antagonism. sphinxsai.com A hypothetical PASS prediction for this compound might suggest potential interactions with the central nervous system, based on the known activities of structurally related piperidine (B6355638) derivatives.
Table 1: Illustrative PASS Prediction Results for a Hypothetical Compound This table is an example of the output generated by PASS and does not represent actual data for this compound.
| Predicted Biological Activity | Pa (Probable Activity) | Pi (Probable Inactivity) |
|---|---|---|
| NMDA receptor antagonist | 0.650 | 0.015 |
| Dopamine (B1211576) receptor ligand | 0.580 | 0.032 |
| Anticonvulsant | 0.550 | 0.045 |
| Kinase Inhibitor | 0.490 | 0.088 |
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov Conversely, reverse screening tools like SwissTargetPrediction use the structure of a single compound to predict its most likely protein targets. nih.gov This approach is founded on the principle that molecules with similar structures often bind to the same proteins. nih.gov
To identify potential targets for this compound, its chemical structure would be submitted to the SwissTargetPrediction server. swisstargetprediction.ch The tool then screens it against a database of known ligands for thousands of different protein targets from various species, reporting the most probable targets based on a combination of 2D and 3D similarity scores. nih.gov For related piperidine compounds, this method has helped identify potential interactions with G-protein coupled receptors (GPCRs), ion channels, and various enzymes. nih.gov Given the structural similarity to analogs of phencyclidine (PCP), the N-methyl-D-aspartate (NMDA) receptor would be a highly probable predicted target. nih.gov
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a powerful computational method that predicts the preferred orientation of a molecule (ligand) when bound to a specific protein target (receptor). foliamedica.bg This allows researchers to understand the binding mechanism, estimate the strength of the interaction, and identify key amino acid residues involved in the binding process. unica.itresearchgate.net
The NMDA receptor is a well-known target for various piperidine-based compounds. nih.gov Molecular docking simulations would be employed to investigate how this compound fits into the binding site of the NMDA receptor. These simulations calculate the binding energy, which indicates the affinity of the ligand for the receptor; a more negative score typically suggests a stronger interaction. foliamedica.bg
Studies on the closely related 1-(1-phenyl-2-methylcyclohexyl)piperidine (B1231555) have shown that stereochemistry plays a crucial role in binding affinity, with the (-)-trans isomer being significantly more potent than other isomers. nih.gov Docking studies for this compound would similarly explore how the cis and trans isomers, as well as different enantiomers, interact with key residues in the NMDA receptor's binding pocket, such as specific aspartate, tryptophan, and tyrosine residues known to be important for ligand recognition. researchgate.net
Table 2: Illustrative Molecular Docking Results at the NMDA Receptor This table demonstrates typical data from a docking study and is not based on actual experimental results for this compound.
| Isomer of this compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| (1S,2R)-trans | -8.5 | ASP-147, TRP-293, TYR-326 |
| (1R,2S)-trans | -7.2 | ASP-147, TYR-326 |
| cis-racemate | -5.1 | TYR-326 |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. rsc.org For this compound, this involves analyzing the chair and boat conformations of both the cyclohexane (B81311) and piperidine rings, as well as the orientation of the methyl group (axial vs. equatorial). openochem.org
The methyl group on the cyclohexane ring generally prefers an equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. openochem.orgyoutube.com Energy calculations using quantum mechanics or molecular mechanics methods can determine the relative stability of different conformers. The most stable, lowest-energy conformation is the one the molecule is most likely to adopt, which in turn influences its ability to fit into a receptor's binding site. Understanding the molecule's flexibility and preferred shape is critical for interpreting docking results and designing more potent analogs. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govacquirepublications.org By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules. researchgate.net
To build a QSAR model for a series of this compound analogs, researchers would first synthesize a set of related compounds and measure their biological activity (e.g., their IC50 at the NMDA receptor). Then, various molecular descriptors would be calculated for each compound, such as:
Electronic properties: Partial charges, dipole moment.
Steric properties: Molecular volume, surface area, shape indices.
Hydrophobic properties: LogP (partition coefficient).
Topological properties: Describing molecular branching and connectivity.
Statistical methods, like multiple linear regression (MLR), are then used to generate an equation that correlates a combination of these descriptors with the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of other designed analogs, prioritizing the synthesis of the most promising candidates and reducing unnecessary experiments. While no specific QSAR studies on this compound are available, this methodology is widely applied to piperidine derivatives in drug design. nih.gov
Development of Predictive QSAR Models for Potency and Selectivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For piperidine derivatives, QSAR models have been instrumental in predicting the potency and selectivity of new analogs. nih.gov
The general approach to developing a QSAR model for compounds related to this compound involves several key steps. Initially, a dataset of compounds with known biological activities (e.g., receptor binding affinities, enzyme inhibition constants) is compiled. For each compound in the series, a set of molecular descriptors is calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). nih.gov
Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms, are then employed to generate a mathematical equation that correlates the descriptors with the biological activity. nih.govnih.gov The predictive power of the resulting QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and applicability for predicting the activity of novel compounds. nih.gov
While a specific QSAR model for this compound is not extensively documented in publicly available literature, studies on structurally related piperidine derivatives highlight the key determinants of their activity. For instance, in various series of piperidine-containing compounds, descriptors related to hydrophobicity, molecular volume, and the presence of specific pharmacophoric features like hydrogen bond donors and acceptors have been shown to be critical for biological activity. nih.gov
For the this compound scaffold, the stereochemistry of the methyl group on the cyclohexane ring is a crucial factor influencing potency. The relative orientation of the methyl group (cis or trans) with respect to the piperidine ring significantly alters the molecule's three-dimensional shape and, consequently, its interaction with biological targets. nih.gov A predictive QSAR model for this class of compounds would need to incorporate stereospecific descriptors to accurately capture these differences in activity.
The table below illustrates the profound impact of stereochemistry on the in vitro and in vivo potency of a closely related analog, 1-(1-phenyl-2-methylcyclohexyl)piperidine. This data underscores the necessity of considering stereoisomers in any QSAR study of such compounds. nih.gov
| Compound | Stereochemistry | In Vitro Potency (vs. PCP) | In Vivo Potency (vs. PCP) |
| (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine | (1S,2R) | ~5x more potent | 2x more potent |
| (+)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine | (1R,2S) | Less potent than (-) isomer | Less potent than (-) isomer |
| racemic cis-1-(1-phenyl-2-methylcyclohexyl)piperidine | Racemic cis | Essentially inactive | Essentially inactive |
This table showcases the significant variation in biological activity based on the stereochemical configuration of a compound structurally related to this compound. Data sourced from Iorio, M. A., et al. (1991). nih.gov
Derivation of Physicochemical Descriptors and Their Correlation with Biological Activity
The biological activity of a molecule is intrinsically linked to its physicochemical properties. For this compound and its derivatives, understanding this correlation is key to designing more effective compounds. A range of physicochemical descriptors can be calculated using computational software to quantify various aspects of a molecule's structure and properties.
Key physicochemical descriptors relevant to the biological activity of piperidine derivatives include:
Lipophilicity (logP): This descriptor measures the hydrophobicity of a compound and its ability to cross biological membranes. For centrally acting agents, an optimal logP is often required to ensure sufficient brain penetration without excessive sequestration in fatty tissues.
Molecular Weight (MW): While not a direct measure of activity, MW is a fundamental property that influences a range of pharmacokinetic parameters.
Topological Polar Surface Area (TPSA): TPSA is a good indicator of a molecule's hydrogen bonding capacity and is often correlated with oral bioavailability and membrane permeability.
Number of Hydrogen Bond Donors and Acceptors: These descriptors are crucial for understanding the potential interactions of a molecule with its biological target. nih.gov
Molecular Shape and Volume: The three-dimensional conformation of a molecule is critical for its ability to fit into a receptor's binding pocket. Descriptors that capture molecular shape and volume are therefore highly relevant.
Studies on various classes of piperidine derivatives have demonstrated clear correlations between these descriptors and biological activity. For example, in some series, an increase in lipophilicity has been associated with enhanced potency, up to a certain point beyond which activity may decrease due to poor solubility or non-specific binding. researchgate.net
In the case of this compound, the introduction of the methyl group to the cyclohexane ring alters several of these descriptors compared to the unsubstituted parent compound. This substitution increases the molecular weight and lipophilicity, and, more importantly, it introduces a chiral center, leading to stereoisomers with distinct three-dimensional shapes. As demonstrated by the data on the closely related 1-(1-phenyl-2-methylcyclohexyl)piperidines, the trans-isomer is significantly more potent than the cis-isomer, highlighting the critical role of molecular shape in determining biological activity. nih.gov The racemic cis-isomer was found to be essentially inactive, suggesting that a specific spatial arrangement of the substituents is necessary for effective binding to the target. nih.gov
The table below summarizes some of the key physicochemical descriptors for the parent compound, 1-cyclohexylpiperidine, and the target compound, this compound, to illustrate the impact of the methyl substitution.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Cyclohexylpiperidine | C₁₁H₂₁N | 167.30 |
| This compound | C₁₂H₂₃N | 181.32 |
This table provides a comparison of the molecular formula and molecular weight for 1-Cyclohexylpiperidine and this compound.
A thorough analysis of these and other descriptors for a series of this compound analogs would be the first step in constructing a robust QSAR model to guide the synthesis of new compounds with tailored biological profiles.
Vi. Preclinical Pharmacological Explorations
Evaluation of Efficacy in Relevant Animal Models of Neurological Function
The evaluation of a compound's efficacy in animal models that mimic human neurological or psychiatric conditions is a key step in preclinical development. While direct studies on 1-(2-Methylcyclohexyl)piperidine in specific disease models are not extensively documented in publicly available literature, research on structurally similar compounds provides valuable insights. For instance, studies on the closely related analog, 1-(1-phenyl-2-methylcyclohexyl)piperidine (B1231555), have utilized motor function tests to establish in vivo activity.
The (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine isomer has been shown to be approximately twice as potent as phencyclidine (PCP) in in vivo assays, indicating significant biological activity. nih.gov The in vivo potency of this and other isomers was determined using the rotarod assay, a standard method for assessing motor coordination in rodents. nih.gov The results from these studies on a near structural analog suggest that this compound would likely exhibit activity in the central nervous system, warranting further investigation in more specific animal models of neurological disorders.
Animal models of neurodegenerative diseases, such as Parkinson's disease, often utilize neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce pathological and behavioral deficits. nih.gov Future research could involve assessing the ability of this compound to mitigate the motor impairments and neuronal damage in such models.
In Vivo Assessment of Receptor-Mediated Behavioral Phenotypes (e.g., Rotarod Assay)
The in vivo behavioral effects of arylcyclohexylamines are largely mediated by their interaction with various neurotransmitter systems, most notably as antagonists of the N-methyl-D-aspartate (NMDA) receptor. The rotarod assay is a widely used method to quantify the motor-impairing effects of these compounds, which are indicative of their central nervous system activity.
For the isomers of 1-(1-phenyl-2-methylcyclohexyl)piperidine, the rotarod assay was instrumental in determining their in vivo potency. nih.gov The (-)-trans isomer was found to be not only more potent than PCP but also significantly more potent than its own (+)-trans isomer, highlighting the stereoselectivity of its biological action. nih.gov The cis-isomers of 1-(1-phenyl-2-methylcyclohexyl)piperidine were found to be essentially inactive in this assay. nih.gov
Other behavioral phenotypes associated with NMDA receptor antagonists like PCP and ketamine include increased locomotor activity, sniffing, swaying, and falling. nih.gov Comparative studies with other arylcyclohexylamines, such as N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP), have shown that while BTCP also increases locomotion and sniffing, it does not induce the swaying and falling characteristic of PCP, ketamine, and MK-801, suggesting a different primary mechanism of action. nih.gov
| Compound | Behavioral Phenotype | Observation |
|---|---|---|
| (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine | Motor Coordination (Rotarod) | Twice as potent as PCP. nih.gov |
| (+)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine | Motor Coordination (Rotarod) | Four times less potent in vivo than the (-)-trans isomer. nih.gov |
| cis-1-(1-phenyl-2-methylcyclohexyl)piperidine | Motor Coordination (Rotarod) | Essentially inactive. nih.gov |
| Phencyclidine (PCP) | General Behavior | Produced locomotion, sniffing, swaying, and falling in mice. nih.gov |
| Ketamine | General Behavior | Produced locomotion, sniffing, swaying, and falling in mice. nih.gov |
| MK-801 | General Behavior | Produced locomotion, sniffing, swaying, and falling in mice. nih.gov |
| BTCP | General Behavior | Produced locomotion, sniffing, and gnawing; did not produce swaying or falling. nih.gov |
Investigation of Neuroprotective Properties in Experimental Models
The potential neuroprotective effects of NMDA receptor antagonists have been a subject of scientific inquiry, given the role of excitotoxicity in various neurological insults. While there is a lack of direct studies investigating the neuroprotective properties of this compound, research on other compounds sharing the piperidine (B6355638) moiety offers some context.
For example, piperine (B192125), an alkaloid containing a piperidine ring, has demonstrated neuroprotective effects in a mouse model of Parkinson's disease induced by MPTP. nih.gov In this model, piperine treatment was found to attenuate motor coordination deficits, prevent the loss of tyrosine hydroxylase-positive neurons, reduce microglial activation and oxidative stress, and exhibit anti-apoptotic properties. nih.gov It is important to note that piperine's mechanism of action is multifaceted and not solely reliant on NMDA receptor antagonism.
The neuroprotective potential of other NMDA antagonists like ketamine has also been explored, with some preclinical evidence suggesting a protective effect against neuronal damage in certain contexts. dntb.gov.ua However, the translation of these findings to a therapeutic application remains complex. Future investigations are required to determine if this compound possesses any neuroprotective qualities in relevant experimental models of neurodegeneration or brain injury.
Comparative Studies with Established Arylcyclohexylamine Prototypes in Preclinical Settings
Comparative studies are crucial for understanding the unique pharmacological profile of a novel compound relative to established drugs. The primary comparator for many arylcyclohexylamines is phencyclidine (PCP), the prototypical compound of this class.
As previously mentioned, in vivo studies using the rotarod assay revealed that the (-)-trans isomer of 1-(1-phenyl-2-methylcyclohexyl)piperidine is approximately twice as potent as PCP. nih.gov This particular isomer is noted as one of the most potent simple methyl-substituted cyclohexyl PCP analogs synthesized. nih.gov In contrast, the cis-1-(1-phenyl-4-methylcyclohexyl)piperidine was found to be more potent than its trans-isomer but considerably less potent than the active (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine. nih.gov
Further comparisons with other arylcyclohexylamines demonstrate the diverse pharmacological landscape of this chemical class. For instance, while PCP's behavioral effects are mediated through NMDA receptor antagonism, the cocaine-like effects of BTCP are thought to be primarily driven by dopamine (B1211576) uptake inhibition. nih.gov Ketamine, another well-known arylcyclohexylamine, generally shows a potency that is less than PCP in producing similar behavioral effects. nih.gov
| Compound | Relative In Vivo Potency (vs. PCP) | Assay |
|---|---|---|
| (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine | Approximately 2x more potent | Rotarod Assay nih.gov |
| Ketamine | Less potent | Behavioral Generalization nih.gov |
| MK-801 | More potent | Behavioral Generalization nih.gov |
These preclinical explorations, while largely focused on a close structural analog, lay the groundwork for future research into the specific pharmacological actions of this compound. The existing data suggest a potent, stereoselective interaction with the central nervous system, warranting a more detailed investigation into its therapeutic and psychoactive potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-(2-Methylcyclohexyl)piperidine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves alkylation or cyclohexyl group functionalization of the piperidine backbone. For example, alkylation reactions under anhydrous conditions using catalysts like palladium or nickel can improve yield . Optimization may require factorial design experiments to test variables such as temperature, solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios of reagents . Purity (>95%) is achievable via column chromatography or recrystallization, as demonstrated in analogous piperidine derivatives .
Q. How should researchers handle safety and toxicity concerns during laboratory work with this compound?
- Methodological Answer : Safety protocols include using fume hoods, nitrile gloves, and eye protection. Acute toxicity data (Category 4 for oral/dermal/inhalation routes) suggest avoiding direct exposure . First-aid measures for skin/eye contact involve immediate rinsing with water for 15+ minutes, followed by medical evaluation . Storage should be in airtight containers away from ignition sources, with spill management using inert adsorbents .
Q. What analytical techniques are suitable for characterizing this compound and confirming its structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HR-MS) are standard for structural confirmation. Infrared (IR) spectroscopy can identify functional groups like piperidine rings. Purity assessment via HPLC with UV detection (e.g., 254 nm) is critical, as shown in studies of structurally similar compounds .
Advanced Research Questions
Q. How can chiral resolution challenges be addressed for enantiomers of this compound?
- Methodological Answer : Chiral chromatography using polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases is effective. Alternatively, diastereomeric salt formation with resolving agents like tartaric acid derivatives can separate enantiomers . Computational modeling (e.g., molecular docking) may predict enantiomer-biomolecule interactions to guide resolution strategies .
Q. What experimental strategies are recommended to resolve contradictions in pharmacological activity data for this compound?
- Methodological Answer : Contradictions in bioactivity (e.g., conflicting receptor affinity results) require rigorous validation via orthogonal assays. For example, dopamine uptake inhibition assays should be paired with radioligand binding studies to confirm target specificity . Meta-analysis of dose-response curves and statistical power calculations (e.g., ANOVA) can identify outliers or methodological biases .
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s selectivity for neurological targets?
- Methodological Answer : Systematic SAR modifications include:
- Varying substituents on the cyclohexyl ring (e.g., fluorine or methyl groups) to assess steric/electronic effects.
- Replacing the piperidine moiety with pyrrolidine or azepane to evaluate ring size impact on target binding .
- Computational tools (e.g., molecular dynamics simulations) can predict binding affinities and guide synthetic priorities .
Q. What are the best practices for designing in vivo studies to evaluate the compound’s pharmacokinetics and blood-brain barrier penetration?
- Methodological Answer : Use radiolabeled analogs (e.g., ¹⁴C or ³H isotopes) for quantitative biodistribution tracking. Microdialysis in rodent models can measure brain extracellular fluid concentrations. Parallel in vitro assays (e.g., PAMPA-BBB) predict permeability, reducing animal use . Dose regimens should follow FINER criteria (Feasible, Novel, Ethical, Relevant) to align with translational goals .
Methodological Considerations
- Data Validation : Cross-validate findings using multiple techniques (e.g., LC-MS/MS for metabolite identification alongside NMR) to minimize false positives .
- Experimental Design : Employ factorial designs to efficiently explore multifactorial interactions (e.g., solvent × temperature × catalyst) .
- Ethical Compliance : Adhere to institutional safety reviews and document risk assessments for hazardous reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
